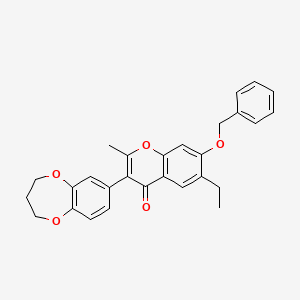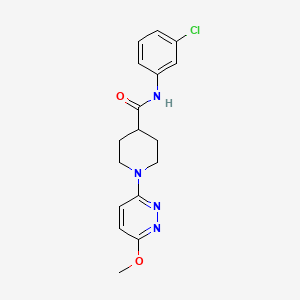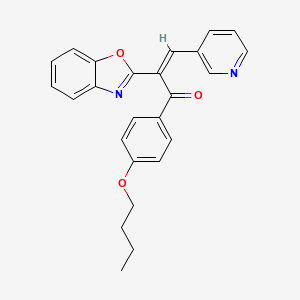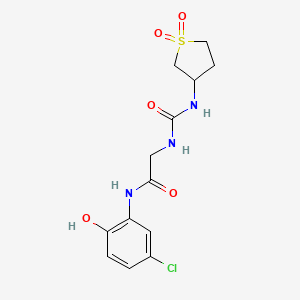![molecular formula C17H19N5O4S B12162382 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12162382.png)
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine the pharmaceutically active moieties of triazole and thiadiazine, making them intriguing for drug design and development . The ability to form specific interactions with target receptors due to hydrogen bond accepting and donating characteristics makes this core scaffold valuable.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline based on related structures:
Triazole Formation: Start by synthesizing the triazole ring, often through a cyclization reaction involving an alkyne and an azide.
Thiadiazine Fusion: Next, fuse the triazole ring with a thiadiazine ring. Various synthetic methods exist, including condensation reactions or cyclizations.
Sulfanyl Group Introduction: Introduce the sulfanyl (thiol) group at a suitable position.
Acetylation: Finally, acetylate the amine group to obtain the desired acetamide.
Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.
Chemical Reactions Analysis
Reactions::
Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., sulfoxide formation) or reduction (e.g., thiol to thiolate).
Substitution: Substituents can be replaced via nucleophilic or electrophilic substitution.
Condensation: Formation of amides or other derivatives.
Ring Closure: Cyclization reactions to form the triazolo-thiadiazine ring.
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using copper salts and base.
Thiadiazine Fusion: Various condensation reactions (e.g., thiosemicarbazide with carbonyl compounds).
Sulfanyl Group Introduction: Thiolation using reagents like Lawesson’s reagent.
Acetylation: Acetic anhydride or acetyl chloride.
Major Products:: The major product is the desired compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor (e.g., carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase inhibitors).
Chemistry: As a synthetic intermediate and pharmacophore.
Biology: Investigating its effects on biological pathways.
Mechanism of Action
The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, other triazolo-thiadiazines exhibit unique properties. Researchers often compare them based on substituent patterns, bioactivity, and pharmacokinetics.
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O4S/c1-10-19-20-14-5-6-16(21-22(10)14)27-9-15(23)18-11-7-12(24-2)17(26-4)13(8-11)25-3/h5-8H,9H2,1-4H3,(H,18,23) |
InChI Key |
VDKAGMARZCJMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B12162312.png)

![methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12162321.png)

![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162323.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162342.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162354.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162374.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B12162376.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162396.png)
![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
